1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol
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Overview
Description
1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a 2-bromopyridine-4-carbonyl group
Preparation Methods
The synthesis of 1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromopyridine and pyrrolidin-3-ol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond between the 2-bromopyridine-4-carbonyl chloride and pyrrolidin-3-ol.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.
Chemical Reactions Analysis
1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form the corresponding lactam, while reduction reactions can be used to modify the pyridine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and bacterial infections.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, particularly in the formation of heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
Comparison with Similar Compounds
1-(2-Bromopyridine-4-carbonyl)pyrrolidin-3-ol can be compared with other similar compounds:
1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-ol: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
1-(2-Fluoropyridine-4-carbonyl)pyrrolidin-3-ol: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
1-(2-Iodopyridine-4-carbonyl)pyrrolidin-3-ol: The iodine atom can increase the compound’s molecular weight and alter its electronic properties, making it suitable for different applications.
Properties
IUPAC Name |
(2-bromopyridin-4-yl)-(3-hydroxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODKKYGSYYOXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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